molecular formula C19H22N6O B10934364 N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10934364
M. Wt: 350.4 g/mol
InChI Key: QUGHOSITOLUICU-UHFFFAOYSA-N
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Description

N~2~-[4-(4-METHYLPIPERIDINO)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific enzymes and pathways involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(4-METHYLPIPERIDINO)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction between enaminonitriles and benzohydrazides under microwave-mediated, catalyst-free conditions . This method is advantageous due to its efficiency and the absence of metal catalysts, which can be beneficial for producing purer compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(4-METHYLPIPERIDINO)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N~2~-[4-(4-METHYLPIPERIDINO)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[[4-(4-methylpiperidin-1-yl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H22N6O/c1-14-7-11-24(12-8-14)16-5-3-15(4-6-16)13-21-18(26)17-22-19-20-9-2-10-25(19)23-17/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,21,26)

InChI Key

QUGHOSITOLUICU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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